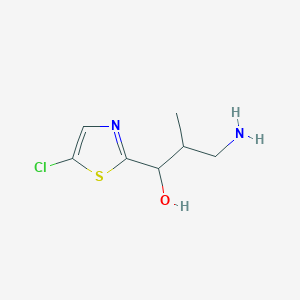
5-Ethyl-4-methyl-1,3-thiazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-4-methyl-1,3-thiazole-2-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its aromatic properties due to the delocalization of π-electrons within the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-methyl-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl isocyanoacetate with α-oxodithioesters in the presence of a base such as potassium hydroxide (KOH) or DBU/EtOH. This reaction leads to the formation of the thiazole ring with the desired substituents .
Industrial Production Methods
Industrial production of thiazole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes. Additionally, the choice of solvents and reaction conditions is crucial to ensure the scalability and environmental sustainability of the production methods .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-4-methyl-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: H₂O₂, KMnO₄
Reducing agents: NaBH₄, LiAlH₄
Bases: KOH, DBU
Solvents: Methanol, ethanol, water
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .
Aplicaciones Científicas De Investigación
5-Ethyl-4-methyl-1,3-thiazole-2-carboxylic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Ethyl-4-methyl-1,3-thiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, thiazole derivatives have been shown to inhibit the activity of certain enzymes involved in microbial growth, making them effective antimicrobial agents . Additionally, the compound’s ability to bind to DNA and interfere with topoisomerase II activity can result in DNA double-strand breaks and cell death, contributing to its anticancer properties .
Comparación Con Compuestos Similares
5-Ethyl-4-methyl-1,3-thiazole-2-carboxylic acid can be compared with other thiazole derivatives, such as:
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Similar in structure but contains a thiadiazole ring instead of a thiazole ring.
2-Aminothiazole-4-carboxylic acid: Contains an amino group at the C-2 position, which can influence its biological activity and reactivity.
Thiamine (Vitamin B1): Naturally occurring thiazole derivative with essential roles in metabolism and nervous system function.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C7H9NO2S |
|---|---|
Peso molecular |
171.22 g/mol |
Nombre IUPAC |
5-ethyl-4-methyl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO2S/c1-3-5-4(2)8-6(11-5)7(9)10/h3H2,1-2H3,(H,9,10) |
Clave InChI |
KKENJRDPXOVGLR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(S1)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13178136.png)
![4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13178141.png)
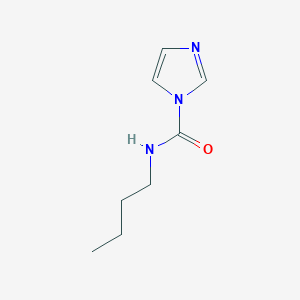

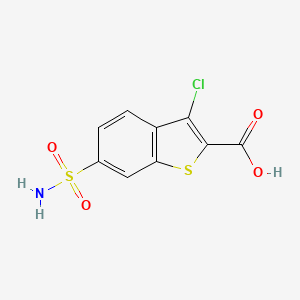
![4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B13178155.png)

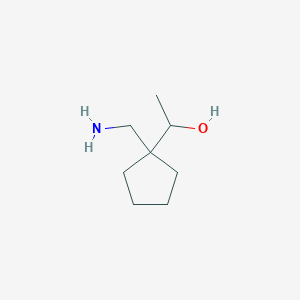
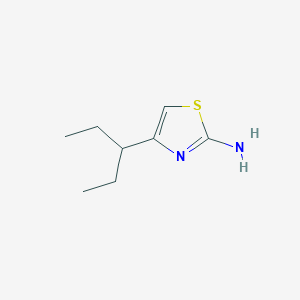
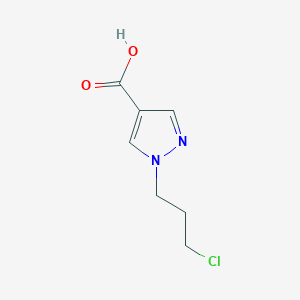
![1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one](/img/structure/B13178189.png)
![Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178190.png)
![5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13178200.png)
